molecular formula C6H12O5 B8057732 (2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B8057732
M. Wt: 164.16 g/mol
InChI Key: MPCAJMNYNOGXPB-KCDKBNATSA-N
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Description

(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol, commonly known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a primary source of energy for living organisms and plays a crucial role in various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-glucose can be synthesized through several methods, including the hydrolysis of starch and cellulose. The hydrolysis process involves breaking down polysaccharides into simpler sugars using acids or enzymes. For example, starch can be hydrolyzed using hydrochloric acid or amylase enzymes to produce D-glucose.

Industrial Production Methods

Industrially, D-glucose is produced from corn starch through enzymatic hydrolysis. The process involves the following steps:

    Liquefaction: Corn starch is mixed with water and heated to form a slurry. Alpha-amylase is added to break down the starch into shorter chains of glucose.

    Saccharification: The slurry is further treated with glucoamylase to convert the short chains into D-glucose.

    Purification: The resulting glucose solution is purified through filtration and ion-exchange processes to remove impurities.

Chemical Reactions Analysis

Types of Reactions

D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: D-glucose can be oxidized to form gluconic acid using oxidizing agents such as bromine water or nitric acid.

    Reduction: Reduction of D-glucose with sodium borohydride or hydrogen in the presence of a catalyst produces sorbitol.

    Substitution: D-glucose can undergo substitution reactions to form derivatives such as glucosides when reacted with alcohols in the presence of an acid catalyst.

Common Reagents and Conditions

    Oxidation: Bromine water, nitric acid

    Reduction: Sodium borohydride, hydrogen with a catalyst

    Substitution: Alcohols, acid catalysts

Major Products Formed

    Oxidation: Gluconic acid

    Reduction: Sorbitol

    Substitution: Glucosides

Scientific Research Applications

D-glucose has numerous applications in scientific research across various fields:

    Chemistry: It is used as a standard for calibrating instruments and in the synthesis of various organic compounds.

    Biology: D-glucose is essential for studying cellular respiration and metabolic pathways.

    Medicine: It is used in intravenous solutions to provide energy to patients and in the treatment of hypoglycemia.

    Industry: D-glucose is used in the food industry as a sweetener and in the fermentation process to produce ethanol.

Mechanism of Action

D-glucose exerts its effects by serving as a primary energy source for cells. It is transported into cells via glucose transporters and undergoes glycolysis to produce pyruvate, which enters the citric acid cycle to generate ATP. The molecular targets involved include enzymes such as hexokinase and phosphofructokinase, which regulate the glycolytic pathway.

Comparison with Similar Compounds

D-glucose can be compared with other similar compounds such as D-fructose, D-galactose, and D-mannose. While all these sugars are monosaccharides and share similar chemical properties, they differ in their structural configurations and biological roles.

    D-fructose: A ketohexose found in fruits and honey, used as a sweetener.

    D-galactose: An aldohexose found in milk, important in the synthesis of glycoproteins and glycolipids.

    D-mannose: An aldohexose involved in glycosylation processes in cells.

D-glucose is unique due to its central role in energy metabolism and its widespread presence in nature.

Properties

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCAJMNYNOGXPB-KCDKBNATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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